molecular formula C20H17N3O3 B5884257 2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine

Cat. No. B5884257
M. Wt: 347.4 g/mol
InChI Key: XEHIRVWXNSBROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EFOB or EFOB-1 and is a member of the pyridine family.

Mechanism of Action

The mechanism of action of EFOB is not fully understood. However, it is believed to act as a modulator of the NMDA receptor, which is involved in memory and learning. EFOB has also been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
EFOB has been shown to have a number of biochemical and physiological effects. In animal models, EFOB has been found to enhance memory and cognitive function. EFOB has also been shown to inhibit the growth of cancer cells and induce cell death. In addition, EFOB has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using EFOB in lab experiments is its high potency and selectivity. EFOB has been shown to have a high affinity for its target receptors and enzymes, making it an ideal compound for studying their function. However, one of the limitations of using EFOB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For the study of EFOB include investigating its mechanism of action, developing new derivatives with improved solubility and bioavailability, and using it as a tool for studying the function of its target receptors and enzymes.

Synthesis Methods

The synthesis of EFOB involves the reaction of 3-amino-5-(2-furyl)-1,2,4-oxadiazole with 2-bromo-6-(4-methylphenyl)pyridine in the presence of a palladium catalyst. The reaction takes place in anhydrous ethanol at room temperature under an inert atmosphere. The yield of EFOB is reported to be around 70-80%.

Scientific Research Applications

EFOB has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, EFOB has been found to enhance memory and cognitive function in animal models. In cancer research, EFOB has been shown to inhibit the growth of cancer cells and induce cell death. In drug discovery, EFOB has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-3-24-19-15(18-22-20(26-23-18)17-5-4-12-25-17)10-11-16(21-19)14-8-6-13(2)7-9-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHIRVWXNSBROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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